molecular formula C11H12O4 B12084081 2-Benzyl-2-methylpropanedioic acid

2-Benzyl-2-methylpropanedioic acid

Cat. No.: B12084081
M. Wt: 208.21 g/mol
InChI Key: ZKNCHFIFMHZVCK-UHFFFAOYSA-N
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Description

2-Benzyl-2-methylpropanedioic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanedioic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, benzyl bromide and methyl iodide can be used to alkylate diethyl malonate in the presence of a strong base like sodium ethoxide. The resulting diethyl 2-benzyl-2-methylmalonate is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methylpropanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2-methylpropanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The benzyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-methylpropanedioic acid is unique due to the presence of both a benzyl and a methyl group on the central carbon. This combination of substituents provides a unique steric and electronic environment, making the compound particularly useful in specific synthetic applications and research studies .

Biological Activity

2-Benzyl-2-methylpropanedioic acid, also known as benzyl malonic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C(=O)O)(C(=O)O)C1=CC=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Matrix Metalloproteinases (MMPs) Inhibition: Research indicates that this compound acts as an inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This inhibition can be beneficial in conditions characterized by excessive tissue remodeling, such as cancer metastasis and arthritis .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic potential in various diseases .

Table 1: Summary of Biological Activities

Activity Type Description Reference
MMP InhibitionInhibits matrix metalloproteinases, potentially reducing tumor invasion.
Antioxidant PropertiesScavenges free radicals, protecting cellular integrity.
CytotoxicityEvaluated against various cancer cell lines; shows selective cytotoxic effects.

Case Studies

  • Inhibition of Cancer Cell Proliferation:
    A study assessed the cytotoxic effects of this compound on human melanoma cells (SK-MEL-28). The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use in cancer therapy .
  • Effects on Inflammation:
    Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .
  • Neuroprotective Effects:
    Research exploring the neuroprotective properties of this compound demonstrated its ability to reduce neuronal apoptosis in models of neurodegenerative diseases. This suggests a promising avenue for further exploration in conditions like Alzheimer's disease .

Discussion

The biological activity of this compound presents several therapeutic potentials across various fields, particularly in oncology and inflammatory diseases. Its role as an MMP inhibitor highlights its relevance in cancer research, while its antioxidant properties may contribute to protective effects against oxidative stress-related conditions.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-benzyl-2-methylpropanedioic acid

InChI

InChI=1S/C11H12O4/c1-11(9(12)13,10(14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZKNCHFIFMHZVCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

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